molecular formula C25H21NO5 B556956 Fmoc-hydroxy-tic-oh CAS No. 178432-49-0

Fmoc-hydroxy-tic-oh

Cat. No. B556956
M. Wt: 415.4 g/mol
InChI Key: ZBLZSUJEVZOPJV-QHCPKHFHSA-N
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Description

“Fmoc-hydroxy-tic-oh” is a serine protease kallikrein 7 modulator . It is a white to light yellow crystal powder . The molecular formula is C25H21NO4 and the molecular weight is 399.44 .


Synthesis Analysis

Fmoc is widely used as a main amine protecting group in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of “Fmoc-hydroxy-tic-oh” is represented by the SMILES string OC(=O)[C@@H]1Cc2ccccc2CN1C(=O)OCC3c4ccccc4-c5ccccc35 . The InChI key is LIRBCUNCXDZOOU-QHCPKHFHSA-N .


Chemical Reactions Analysis

The Fmoc group is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This property is beneficial for spectrophotometrically monitoring coupling and deprotection reactions .


Physical And Chemical Properties Analysis

“Fmoc-hydroxy-tic-oh” is a white to light yellow crystal powder . The optical activity is [α]20/D +26.0±3.0°, c = 1% in methanol . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Peptide Incorporation

Fmoc-hydroxy-tic-oh, a conformationally constrained amino acid, has been synthesized for use in peptides. Its potential for biological activity has been explored by incorporating it into peptides using standard Fmoc solid-phase synthesis (Santagada et al., 2001).

Hydroxy-Group Protection

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups in various chemical syntheses. This protection can be removed conveniently, allowing for its use in complex syntheses involving sensitive groups (Gioeli & Chattopadhyaya, 1982).

Biomedical Applications

Fmoc-functionalized amino acids are used in the development of supramolecular hydrogels, which have significant biomedical applications. These hydrogels exhibit biocompatible and biodegradable properties, making them suitable for various medical purposes (Croitoriu et al., 2021).

Mass Spectrometry Analysis

Fmoc protected amino acids have been analyzed in studies using electrospray ionization tandem mass spectrometry (ESI-MS/MS). This research aids in understanding the behavior of these compounds in various conditions, such as their affinity to hydroxyl groups (Du et al., 2003).

Hydrogel Development

Fmoc-protected amino acid-based hydrogels have been developed for various applications, including in the biomedical field. These hydrogels can incorporate other materials, like carbon nanotubes, enhancing their functionality (Roy & Banerjee, 2012).

Fluorescence and Nanocluster Stabilization

Fmoc-protected amino acids form hydrogels that are utilized for preparing and stabilizing fluorescent silver nanoclusters. This application is significant in fields like optical sensing and nanotechnology (Roy & Banerjee, 2011).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLZSUJEVZOPJV-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-hydroxy-tic-oh

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